N-(2-ethoxyphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3/c1-2-27-19-11-4-3-10-18(19)23-20(25)17-9-6-12-24(21(17)26)14-15-7-5-8-16(22)13-15/h3-13H,2,14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYWBWZZKMFBCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-ethoxyaniline with 3-fluorobenzaldehyde to form an imine intermediate. This intermediate is then subjected to cyclization with ethyl acetoacetate under acidic conditions to form the dihydropyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of catalysts and optimized reaction conditions can also enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
Pharmacological Properties
The compound has been studied for various pharmacological effects, particularly in the following areas:
- Anticancer Activity : Dihydropyridine derivatives have shown promising anticancer properties. Studies indicate that modifications in the dihydropyridine structure can enhance cytotoxicity against different cancer cell lines. For instance, compounds with similar structures have been reported to inhibit cell proliferation and induce apoptosis in cancer cells .
- Antimicrobial Effects : Research has demonstrated that dihydropyridine derivatives exhibit antimicrobial activity against various pathogens. The presence of electron-withdrawing groups like fluorine enhances their efficacy against bacteria and fungi .
- Anti-inflammatory Properties : Some studies suggest that compounds with a dihydropyridine backbone can modulate inflammatory responses, potentially serving as therapeutic agents in treating inflammatory diseases .
Synthesis and Derivatives
The synthesis of N-(2-ethoxyphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step reactions starting from simpler precursors. Various synthetic routes have been explored, including:
- Heterocyclization Reactions : The compound can be synthesized through heterocyclization of appropriate precursors under specific conditions, often yielding high purity and yield .
- Modification of Existing Compounds : Researchers have also focused on modifying existing dihydropyridine derivatives to enhance their biological activity or alter their pharmacokinetic properties .
Case Studies and Research Findings
Several case studies highlight the applications and effectiveness of this compound:
Potential Therapeutic Applications
Given its diverse biological activities, this compound has potential applications in:
- Cancer Therapy : As a lead compound for developing novel anticancer drugs.
- Infectious Disease Treatment : As an antimicrobial agent against resistant strains of bacteria.
- Inflammatory Disease Management : As a potential treatment for chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analog: BMS-777607
Chemical Name: N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide Key Features:
- Substituents: 4-ethoxy group on the dihydropyridine ring, 4-fluorophenyl at N1, and a 2-amino-3-chloropyridin-4-yloxy moiety on the phenyl carboxamide.
- Activity : Selective inhibitor of the MET kinase superfamily (IC₅₀ = 3.9 nM for MET), with oral efficacy in preclinical models .
- Selectivity : Demonstrates >100-fold selectivity over other kinases (e.g., VEGFR2, EGFR) .
Comparison with Target Compound :
- The 2-ethoxyphenyl group in the target compound differs from BMS-777607’s 4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl carboxamide, which may reduce MET affinity but improve solubility due to the ethoxy group’s lipophilicity.
Structural Analog: N-(2,4-Dimethoxyphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxamide
Key Features :
Comparison with Target Compound :
- The 2-ethoxyphenyl group may confer similar solubility benefits as methoxy substituents but with greater steric bulk.
Structural Analog: N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Key Features :
Comparison with Target Compound :
Structural Analog: N-(4-acetylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Key Features :
Comparison with Target Compound :
- The target compound’s 2-ethoxyphenyl group replaces the acetyl moiety, likely improving metabolic stability by avoiding ketone-mediated oxidation pathways.
Mechanistic and Pharmacokinetic Considerations
- Selectivity: BMS-777607’s selectivity for MET over related kinases (e.g., AXL, RON) is attributed to its 2-amino-3-chloropyridin-4-yloxy group . The target compound’s lack of this moiety may reduce MET specificity but could broaden activity against other RTKs.
- Oral Bioavailability: The ethoxy group in the target compound may enhance lipophilicity and absorption compared to BMS-777607’s polar 2-amino-3-chloropyridin-4-yloxy substituent .
- Metabolic Stability : Fluorine atoms in both compounds reduce cytochrome P450-mediated metabolism, but the acetyl group in ’s analog introduces a metabolic weak point absent in the target compound .
Biological Activity
N-(2-ethoxyphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a complex structure that combines various functional groups, making it a candidate for diverse biological activities. The synthesis typically involves multi-step organic reactions, starting with the condensation of 2-ethoxyaniline and 3-fluorobenzaldehyde to form an imine intermediate, followed by cyclization with ethyl acetoacetate under acidic conditions.
Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Condensation | 2-Ethoxyaniline, 3-Fluorobenzaldehyde |
| 2 | Cyclization | Ethyl Acetoacetate, Acid Catalyst |
| 3 | Purification | Solvent Extraction, Crystallization |
The biological activity of this compound appears to be mediated through its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various cellular pathways, leading to significant biological responses.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It could act as an agonist or antagonist at various G-protein coupled receptors (GPCRs), influencing cellular signaling cascades.
Research Findings and Case Studies
Recent studies have investigated the compound's effects on various biological systems:
- Anticancer Activity:
- Anti-inflammatory Properties:
- Neuroprotective Effects:
Applications in Drug Development
Given its promising biological activities, this compound is being explored for various therapeutic applications:
- Cancer Therapy: As a lead compound for developing new anticancer drugs.
- Anti-inflammatory Drugs: Potential development into medications targeting inflammatory conditions.
- Neurological Disorders: Investigating its role in neuroprotection may lead to new treatments for diseases like Alzheimer's.
Q & A
Q. What are the recommended synthetic routes for N-(2-ethoxyphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this compound can be approached via nucleophilic substitution or condensation reactions. A modified procedure from similar dihydropyridine derivatives involves:
Reagent Selection : Use 2-chloronicotinic acid as a starting material, reacting with substituted anilines (e.g., 3-fluorophenylmethylamine) in the presence of pyridine and p-toluenesulfonic acid as a catalyst .
Reaction Optimization :
- Temperature : Reflux conditions (e.g., 80–100°C) to promote ring closure.
- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether gradient) or crystallization from methanol .
Yield Improvement : Automated synthesis platforms (e.g., continuous flow reactors) and advanced purification (HPLC) enhance scalability and purity (>98% by HPLC) .
Q. How can the tautomeric forms of this compound be characterized, and what analytical techniques are most reliable?
Methodological Answer: The keto-amine (lactam) vs. hydroxy-pyridine tautomerism can be resolved using:
X-ray Crystallography : Determines the solid-state structure. For example, confirmed the keto-amine tautomer via crystallographic data (C=O bond length: 1.23 Å) .
NMR Spectroscopy :
- ¹H NMR : Absence of a hydroxyl proton signal (~10–12 ppm) supports the lactam form.
- ¹³C NMR : Carbonyl resonance at ~165–170 ppm confirms the lactam group.
IR Spectroscopy : A strong C=O stretch at ~1680–1700 cm⁻¹ and N–H stretch at ~3200 cm⁻¹ .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
Methodological Answer:
Analog Synthesis : Modify substituents systematically:
- Replace the 2-ethoxyphenyl group with other aryl groups (e.g., 2-methoxyphenyl, 3-chlorophenyl).
- Vary the fluorophenylmethyl moiety (e.g., 4-fluoro, 2,4-difluoro) .
Biological Assays :
- In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Screen against kinases or proteases (IC₅₀ determination).
Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., EGFR, COX-2) .
Q. What strategies can resolve contradictions in reported biological activity data across studies?
Methodological Answer:
Purity Validation : Ensure compound integrity via HPLC (>95%) and LC-MS (confirm molecular ion peak) .
Assay Standardization :
- Use identical cell lines/passage numbers.
- Include positive controls (e.g., doxorubicin for cytotoxicity).
Orthogonal Assays : Cross-validate results with alternative methods (e.g., apoptosis assay via flow cytometry alongside MTT).
Data Normalization : Account for batch-to-batch variability using internal standards .
Q. How can computational methods predict the compound’s pharmacokinetic properties and metabolic stability?
Methodological Answer:
ADME Prediction Tools :
- SwissADME : Predict logP (lipophilicity), solubility, and CYP450 interactions.
- Protox-II : Estimate toxicity (LD₅₀) and organ-specific effects.
Metabolic Sites : Identify labile positions (e.g., ethoxy group O-dealkylation, fluorophenyl oxidation) using MetaPrint2D .
MD Simulations : Assess membrane permeability (e.g., POPC bilayer simulations in GROMACS) .
Q. What experimental approaches can elucidate the mechanism of action for this compound in a biological context?
Methodological Answer:
Target Identification :
- Pull-down assays : Use biotinylated analogs and streptavidin beads to isolate binding proteins.
- Phage display : Screen peptide libraries for targets .
Pathway Analysis : Perform RNA-seq or phosphoproteomics to identify dysregulated pathways (e.g., apoptosis, MAPK).
In vivo Models : Validate efficacy in xenograft mice, monitoring tumor volume and biomarkers (e.g., serum cytokines) .
Q. How can crystallographic data inform the design of co-crystals or salts to improve solubility?
Methodological Answer:
Co-crystal Screening : Use GRAS co-formers (e.g., succinic acid, nicotinamide) via solvent evaporation.
Salt Formation : React with HCl or sodium to enhance aqueous solubility.
PXRD and DSC : Confirm phase purity and stability. ’s crystallographic data (dihedral angle: 8.38°) can guide co-former selection for π-π stacking .
Q. Key Considerations for Researchers
- Reproducibility : Document reaction conditions (e.g., solvent, catalyst) meticulously, as minor changes significantly impact yield/tautomerism .
- Data Transparency : Share raw crystallographic data (e.g., CIF files) and NMR spectra in supplementary materials.
- Ethical Compliance : Adhere to institutional guidelines for biological testing and computational data sharing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
